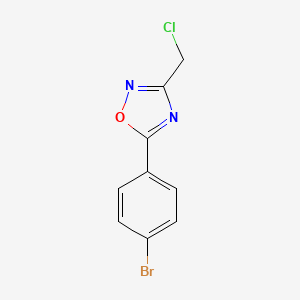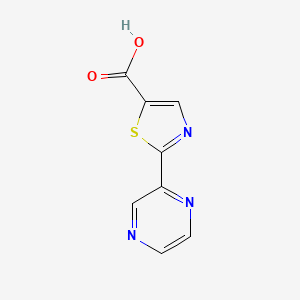![molecular formula C11H22N2O B1386687 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol CAS No. 1171451-15-2](/img/structure/B1386687.png)
3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol
Overview
Description
3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol is a bicyclic compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound is notable for its unique structure, which includes a diazabicyclo nonane core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides or amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: This compound has similar structural features but with different alkyl groups, leading to variations in its chemical properties and applications.
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one:
Uniqueness
3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-ethyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-13-7-10(2)5-12-6-11(3,8-13)9(10)14/h9,12,14H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZHCHHISSHTAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CNCC(C1)(C2O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1386607.png)
![[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1386610.png)
![[4-(4-Fluoro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1386611.png)







![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1386622.png)



